![molecular formula C11H15N3O4 B2549296 (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid CAS No. 1969288-73-0](/img/structure/B2549296.png)
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H15N3O4 and its molecular weight is 253.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid, also known by its CAS number 2059908-65-3, is a morpholine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, molecular docking studies, and relevant case studies highlighting its pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is C11H20N4O3 with a molecular weight of 224.3 g/mol. The compound features a morpholine ring, which is significant in various bioactive molecules due to its ability to interact with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the morpholine ring followed by the introduction of the ethyl and pyrazole substituents through nucleophilic substitutions and cyclization reactions.
Anticancer Activity
Recent studies have demonstrated that derivatives of morpholine compounds exhibit anticancer properties. For instance, compounds similar to (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine have been tested against various cancer cell lines. In vitro assays showed significant inhibition of cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB 231, suggesting potential as anticancer agents .
Anti-inflammatory Effects
Molecular docking studies indicate that this compound may interact effectively with cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in mediating inflammation. Preliminary in vivo studies have shown that similar compounds exhibit anti-inflammatory activity by inhibiting the production of prostaglandins, thereby reducing inflammation in animal models .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine to various biological targets. The results suggest that this compound has a favorable binding profile with COX enzymes, indicating potential therapeutic applications in pain management and inflammation control .
Case Studies
- Anticancer Efficacy : A study evaluated the efficacy of morpholine derivatives on cancer cell lines. Results indicated that certain derivatives showed IC50 values lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
- Inflammation Model : In another study focusing on anti-inflammatory activity, compounds derived from morpholine structures were tested for their ability to reduce edema in rat models. The results revealed a statistically significant reduction in swelling compared to control groups .
科学研究应用
Research indicates that (2S,3R)-4-ethyl-3-(1-methyl-1H-pyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid exhibits various biological activities:
1. Anticancer Properties
Preliminary studies suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies have demonstrated its efficacy against certain cancer types, highlighting its potential as a chemotherapeutic agent.
2. Anti-inflammatory Effects
The compound may modulate inflammatory pathways, making it a candidate for treating chronic inflammatory diseases. Its ability to influence cytokine production and immune response is under investigation, providing insights into its therapeutic potential in conditions like rheumatoid arthritis.
3. Enzyme Inhibition
Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, which could lead to applications in drug design for metabolic disorders. Understanding its mechanism of action at the enzymatic level is crucial for developing targeted therapies .
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions to achieve high yield and purity. Various synthetic routes have been explored, often incorporating key intermediates that contribute to its biological activity .
Interaction Studies
To evaluate how this compound interacts with biological macromolecules, techniques such as surface plasmon resonance and isothermal titration calorimetry are employed. These studies assess binding affinities and kinetics, which are essential for predicting pharmacological profiles and optimizing therapeutic effects .
属性
IUPAC Name |
(2S,3R)-4-ethyl-3-(1-methylpyrazol-4-yl)-5-oxomorpholine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-3-14-8(15)6-18-10(11(16)17)9(14)7-4-12-13(2)5-7/h4-5,9-10H,3,6H2,1-2H3,(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAWNIJSBXAFAR-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(OCC1=O)C(=O)O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](OCC1=O)C(=O)O)C2=CN(N=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。